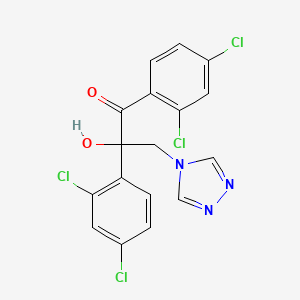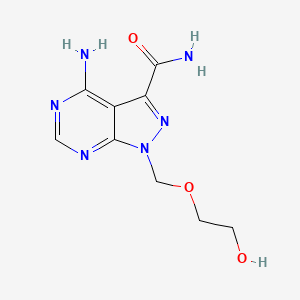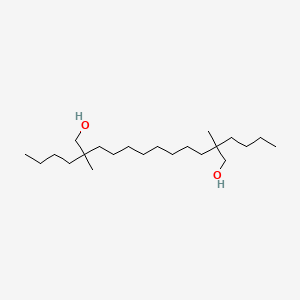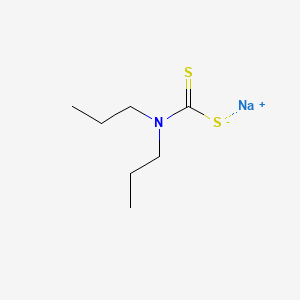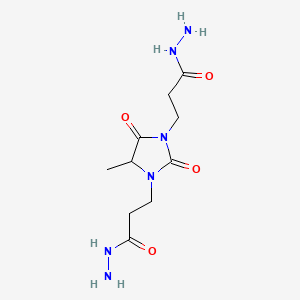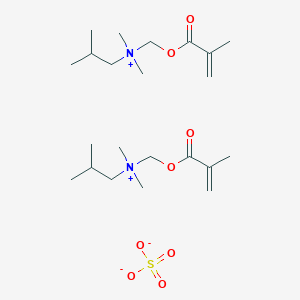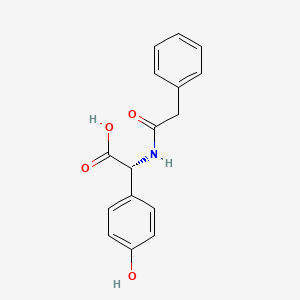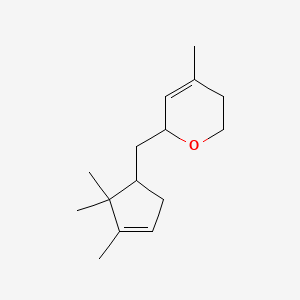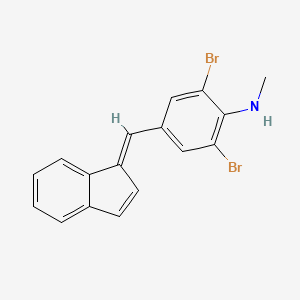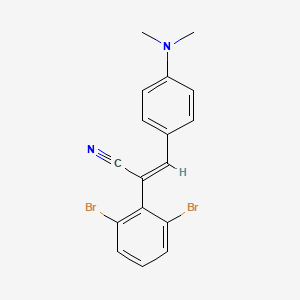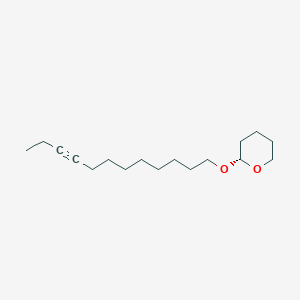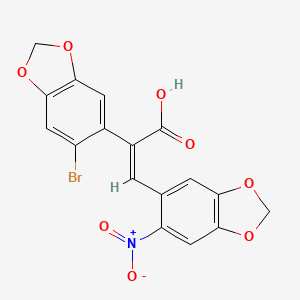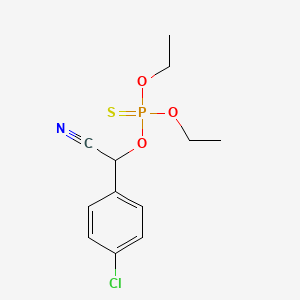
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is an organophosphate compound known for its use as an insecticide. It is a pale yellow to amber liquid with a garlic-like odor . This compound is primarily used in agriculture to control pests on various crops, including cotton and vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chloro-2-cyanomethylphenol . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which have different applications in agriculture and industry .
Applications De Recherche Scientifique
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Researchers use it to investigate its effects on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential toxicity and effects on human health.
Industry: It is used in the development of new insecticides and pest control methods.
Mécanisme D'action
The mechanism of action of phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester:
Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Another organophosphate compound used in agriculture.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Used as an insecticide with a different chemical structure.
Uniqueness
Phosphorothioic acid, O-((4-chlorophenyl)cyanomethyl) O,O-diethyl ester is unique due to its specific molecular structure, which provides it with distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in pest control .
Propriétés
Numéro CAS |
84704-01-8 |
|---|---|
Formule moléculaire |
C12H15ClNO3PS |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-diethoxyphosphinothioyloxyacetonitrile |
InChI |
InChI=1S/C12H15ClNO3PS/c1-3-15-18(19,16-4-2)17-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3 |
Clé InChI |
XXOWSONEYSKCKI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC(C#N)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


